N-烯丙基-5-氯-1-(2,6-二氯苄基)-6-氧代-1,6-二氢-3-吡啶甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

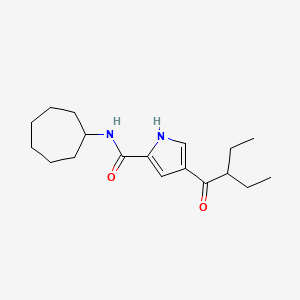

The compound "N-allyl-5-chloro-1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide" is a derivative of pyridinecarboxamide, a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. While the specific compound is not directly discussed in the provided papers, insights can be drawn from related compounds within the same chemical family.

Synthesis Analysis

The synthesis of related N-alkyl pyridine carboxamides has been reported, where different N-alkyl-4-chloro-2-pyridine carboxamides were synthesized from various amines and 4-chloropyridine-2-carboxylic acid methyl ester. The ester was obtained from 2-pyridine-carboxylic acid through chlorination and esterification, using NaBr as a catalyst, followed by vacuum distillation. The structures of the synthesized compounds were confirmed using IR, ¹H NMR, and ESI-MS techniques . This methodology could potentially be adapted for the synthesis of "N-allyl-5-chloro-1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure and interaction landscapes of a series of N-(chlorophenyl)pyridinecarboxamides have been studied, revealing that the electronic properties and molecular interactions can vary significantly depending on the substitution pattern on the pyridine and phenyl rings. Single crystal structures were analyzed, and the favored hydrogen bonding mode was found to be aggregation by N–H···Npyridine interactions, with some compounds also showing amide···amide intermolecular interactions . These findings suggest that the molecular structure of "N-allyl-5-chloro-1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide" would likely exhibit similar interactions, particularly hydrogen bonding, which could influence its physical properties and reactivity.

Chemical Reactions Analysis

Although the specific reactions of "N-allyl-5-chloro-1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide" are not detailed in the provided papers, related compounds such as N-allyl-5-amino-1H-pyrazole-4-carboxamides have been shown to undergo electrophilic cyclization reactions to form various heterocyclic structures . These reactions involve the N-allylamide fragment and can be induced by different reagents, such as polyphosphoric acid and N-halosuccinimides. This suggests that the N-allyl group in the compound of interest may also be reactive under similar conditions, potentially leading to cyclization or other transformations.

Physical and Chemical Properties Analysis

The physical properties, such as melting temperatures (Tm), of chlorophenylpyridinecarboxamides have been correlated with lattice energy and molecular symmetry, following Carnelley’s rule. The melting points can be predicted from a linear regression of these variables, and the relationships with total energy, electrostatic components, and the strongest hydrogen bond components have been analyzed . This analysis indicates that the physical properties of "N-allyl-5-chloro-1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide" would also be influenced by its molecular symmetry and hydrogen bonding capabilities, which could be further investigated to understand its physicochemical behavior.

科学研究应用

化学合成和保护基团

烯丙基酯部分在化学合成中充当羧基的保护基团。此应用有助于复杂分子的立体选择性构筑,例如神经氨酸糖苷。通过使用烯丙基酯作为保护基团,研究人员可以选择性地操作官能团,从而合成多种衍生物,在药物化学和药物开发中具有潜在应用 (昆茨、瓦尔德曼和克林克哈默,1988)。

拮抗活性

N-烯丙基衍生物作为拮抗剂在治疗应用中的潜力已被探索。例如,含有 N-烯丙基部分的化合物已被研究其作为 CCR5 拮抗剂的活性,这与 HIV 感染治疗相关。这些研究涉及新型化合物的合成和表征,展示了 N-烯丙基衍生物在药物发现和开发过程中的多功能性 (毕,2014)。

聚合物和材料科学

在聚合物和材料科学领域,N-烯丙基衍生物是聚合物和复杂有机分子合成中的关键中间体。这些化合物用于各种聚合工艺中,以创造具有特定性质的材料,说明了 N-烯丙基衍生物在新材料开发中的重要性,用于技术应用 (木村、今野和高桥,1992)。

抗菌和抗真菌剂

研究还集中在开发 N-烯丙基衍生物作为抗菌剂和抗真菌剂。这些研究旨在解决对抗生素耐药细菌和真菌的新治疗选择日益增长的需求。通过合成和评估这些化合物的生物活性,研究人员为发现具有潜在临床应用的新型抗菌剂和抗真菌剂做出了贡献 (El-Sehrawi 等人,2015)。

未来方向

属性

IUPAC Name |

5-chloro-1-[(2,6-dichlorophenyl)methyl]-6-oxo-N-prop-2-enylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl3N2O2/c1-2-6-20-15(22)10-7-14(19)16(23)21(8-10)9-11-12(17)4-3-5-13(11)18/h2-5,7-8H,1,6,9H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBOQYMFWYGCKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=CN(C(=O)C(=C1)Cl)CC2=C(C=CC=C2Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-butyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2540435.png)

![6-(3-hydroxypropyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2540441.png)

![3-(4-chlorophenyl)-6-[(E)-3-phenylprop-2-enyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2540442.png)

![N-(4-fluorophenyl)-2-({8-oxo-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl}thio)acetamide](/img/structure/B2540445.png)

![(2E)-3-[(Z)-[(2E)-1-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-ylidene]amino]but-2-enenitrile](/img/structure/B2540449.png)

![(E)-3-(1-(styrylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2540450.png)

methyl 6-chloropyridine-3-carboxylate](/img/structure/B2540456.png)